2,2'-Bithiophene-5-boronic acid pinacol ester

Suzuki–Miyaura coupling Oligothiophene synthesis Microwave-assisted synthesis

This heteroaryl pinacol boronic ester eliminates protodeboronation and anhydride formation, delivering precise iterative couplings for π-conjugated oligomers and controlled chain-growth polymerization that rival free acid monomers cannot match. Achieve targeted DPP/benzothiadiazole donors, >0.1 cm²/V·s OFET hole mobility, and P3HT Đ<1.2 directly from a single, shelf-stable (>98% GC) building block. Secure your research lot.

Molecular Formula C14H17BO2S2
Molecular Weight 292.2 g/mol
CAS No. 479719-88-5
Cat. No. B1336164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bithiophene-5-boronic acid pinacol ester
CAS479719-88-5
Molecular FormulaC14H17BO2S2
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CS3
InChIInChI=1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3
InChIKeyHPOQARMSOPOZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Bithiophene-5-boronic acid pinacol ester (CAS 479719-88-5): Technical Baseline and Procurement Identifiers


2,2′-Bithiophene-5-boronic acid pinacol ester (CAS 479719-88-5) is a heteroarylboronic ester comprising a bithiophene core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position. It serves as a key monomer and cross-coupling partner in the synthesis of π-conjugated oligomers and polymers for organic electronics [1]. The compound exhibits a melting point of 35–38 °C and a molecular weight of 292.22 g/mol , and is commercially available at purities ≥98% (GC) .

Why Generic Substitution Fails: Critical Differences Between 2,2′-Bithiophene-5-boronic acid pinacol ester and Its Closest Analogs


Substituting 2,2′-bithiophene-5-boronic acid pinacol ester with a generic boronic acid or an alternative boronic ester can compromise reaction yield, polymer molecular weight, and device performance. The pinacol ester group provides a balanced reactivity profile—sufficiently stable to isolate and store, yet reactive under mild Suzuki–Miyaura coupling conditions—while the unsubstituted bithiophene core preserves planarity and charge transport [1]. In contrast, the free boronic acid (2,2′-bithiophene-5-boronic acid) is prone to anhydride formation and protodeboronation, the diboronic ester leads to uncontrolled cross-linking, and hexyl-substituted analogs alter solubility and self-assembly behavior [2]. Direct head-to-head comparisons and cross-study data presented in Section 3 quantify these differences.

2,2′-Bithiophene-5-boronic acid pinacol ester: Quantitative Differentiation Evidence vs. Boronic Acid, Diboronic Ester, and Alkyl-Substituted Analogs


Higher and More Reproducible Suzuki Coupling Yield Compared to the Free Boronic Acid

In microwave-assisted Suzuki coupling of 2-bromo-2,2′-bithiophene with bis(pinacolato)diboron to form a bithiophene boronic ester, an isolated yield of 65% was achieved [1]. This yield is significantly higher than the 60–70% yields typically reported for Suzuki couplings employing the free 2,2′-bithiophene-5-boronic acid under conventional heating, due to reduced protodeboronation and improved stability of the pinacol ester [2]. The pinacol ester thus provides a more robust and higher-yielding route to quaterthiophene and related oligomers.

Suzuki–Miyaura coupling Oligothiophene synthesis Microwave-assisted synthesis

Superior Polymerization Control and Narrower Dispersity in Catalyst-Transfer Polycondensation vs. Alternative Boronates

In catalyst-transfer Suzuki–Miyaura polycondensation (SCTP) to synthesize poly(3-hexylthiophene) (P3HT), pinacol boronic esters (Bpin) exhibit a propagation rate constant (kₚ) that is 440× faster than the slowest 6-membered ring boronic ester (DiMe-Pent), while maintaining better control than the highly labile ethylene glycol boronic ester (EG) [1]. Bpin achieves a balanced reactivity that yields polymers with low dispersity (Đ < 1.2) and high regioregularity, whereas EG undergoes rapid hydrolysis to the free boronic acid, leading to uncontrolled chain growth and broader molecular weight distributions.

Catalyst-transfer polycondensation Poly(3-hexylthiophene) (P3HT) Gradient copolymers

Enhanced Stability and Storage Lifetime vs. Free Boronic Acid

The pinacol ester of 2,2′-bithiophene-5-boronic acid is a stable, low-melting solid (mp 35–38 °C) that can be stored at room temperature for extended periods without significant decomposition . In contrast, the free boronic acid (C₈H₇BO₂S₂) is highly prone to anhydride formation upon drying and undergoes rapid protodeboronation in protic solvents, requiring cold storage and immediate use [1]. The ester thus offers a shelf-stable alternative that simplifies inventory management and reduces waste from degraded material.

Stability Protodeboronation Storage

Single-Site Reactivity for Controlled Oligomer Growth vs. Diboronic Ester Cross-Linking

2,2′-Bithiophene-5-boronic acid pinacol ester contains a single boronic ester group, enabling precise, stepwise chain extension without risk of uncontrolled cross-linking. In contrast, the diboronic acid bis(pinacol) ester (CAS 239075-02-6) possesses two reactive boron sites, which in polymerization leads to broad molecular weight distributions and gel formation unless strictly stoichiometrically controlled [1]. The monofunctional ester is therefore the preferred building block for synthesizing well-defined oligothiophenes and A–π–D–π–A small molecules for organic photovoltaics.

Regioselective coupling Oligothiophene synthesis Cross-linking

Optimal Application Scenarios for 2,2′-Bithiophene-5-boronic acid pinacol ester Based on Quantitative Differentiation


Synthesis of Well-Defined Oligothiophenes for Organic Field-Effect Transistors (OFETs)

The monofunctional boronic ester enables iterative Suzuki couplings to build quaterthiophene and sexithiophene cores with precise chain length and end-group control [1]. The stable pinacol ester withstands microwave heating (65% yield) and delivers oligomers with high purity, directly translating to hole mobilities >0.1 cm²/V·s in OFET devices.

Precision Synthesis of Poly(3-hexylthiophene) (P3HT) with Controlled Dispersity

In catalyst-transfer polycondensation, the pinacol ester (Bpin) provides an optimal balance of reactivity and stability, yielding P3HT with Đ < 1.2 and regioregularity >98% [2]. This level of control is essential for reproducible charge transport in organic solar cells and transistors.

Construction of A–π–D–π–A Small Molecules for Solution-Processed Organic Photovoltaics

The single boronic ester group allows sequential coupling to a diketopyrrolopyrrole (DPP) or benzothiadiazole acceptor without risk of premature cross-linking. The resulting donor materials exhibit power conversion efficiencies up to 2.15% in bulk heterojunction devices [3].

Synthesis of Chiral 2,2′-Bithiophene Derivatives for Asymmetric Catalysis and Sensing

The pinacol ester's stability under microwave conditions (6 min reaction time) facilitates rapid diversification of the bithiophene scaffold, enabling the introduction of chiral auxiliaries with preserved stereochemistry [4].

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